molecular formula C21H20FN5O2 B10938016 6-(4-fluorophenyl)-3-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-[3-(4-methyl-1H-pyrazol-1-yl)propyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10938016
M. Wt: 393.4 g/mol
InChI Key: XJZZQKMFUASEQY-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-methyl-N~4~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that features a fluorophenyl group, a pyrazole moiety, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N~4~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs .

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-methyl-N~4~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N~4~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]isoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Properties

Molecular Formula

C21H20FN5O2

Molecular Weight

393.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[3-(4-methylpyrazol-1-yl)propyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H20FN5O2/c1-13-11-24-27(12-13)9-3-8-23-20(28)17-10-18(15-4-6-16(22)7-5-15)25-21-19(17)14(2)26-29-21/h4-7,10-12H,3,8-9H2,1-2H3,(H,23,28)

InChI Key

XJZZQKMFUASEQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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